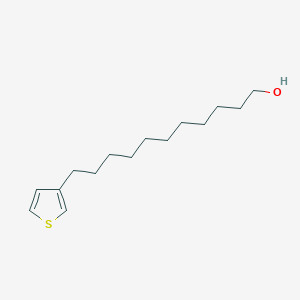![molecular formula C29H60N2O B14279651 N-[3-(Dimethylamino)propyl]tetracosanamide CAS No. 138527-96-5](/img/structure/B14279651.png)
N-[3-(Dimethylamino)propyl]tetracosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(Dimethylamino)propyl]tetracosanamide is a chemical compound with the molecular formula C27H55N2O. It is an amide derivative of tetracosanoic acid, featuring a dimethylamino group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[3-(Dimethylamino)propyl]tetracosanamide can be synthesized through the reaction of tetracosanoic acid with N,N-dimethylpropane-1,3-diamine. The reaction typically involves the formation of an amide bond between the carboxyl group of tetracosanoic acid and the amine group of N,N-dimethylpropane-1,3-diamine. This process can be catalyzed by using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The reactants are mixed in a suitable solvent, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through crystallization or distillation to obtain a high-purity compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(Dimethylamino)propyl]tetracosanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Substituted amides or tertiary amines.
Wissenschaftliche Forschungsanwendungen
N-[3-(Dimethylamino)propyl]tetracosanamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Wirkmechanismus
The mechanism of action of N-[3-(Dimethylamino)propyl]tetracosanamide involves its ability to interact with lipid membranes and proteins. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, leading to changes in membrane permeability and protein stability. This compound can also form micelles, which can encapsulate hydrophobic molecules and facilitate their transport across biological membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: A similar compound used in polymer chemistry for the synthesis of pH-responsive hydrogels.
N,N-Dimethylpropane-1,3-diamine: A precursor in the synthesis of various amides and surfactants.
Stearic acid 3-(dimethylaminopropyl)amide: Another amide derivative with similar surfactant properties.
Uniqueness
N-[3-(Dimethylamino)propyl]tetracosanamide is unique due to its long alkyl chain, which imparts distinct hydrophobic characteristics. This makes it particularly effective in forming stable micelles and enhancing the solubility of hydrophobic compounds in aqueous solutions. Its ability to interact with biological membranes and proteins also sets it apart from shorter-chain analogs.
Eigenschaften
CAS-Nummer |
138527-96-5 |
|---|---|
Molekularformel |
C29H60N2O |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
N-[3-(dimethylamino)propyl]tetracosanamide |
InChI |
InChI=1S/C29H60N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29(32)30-27-25-28-31(2)3/h4-28H2,1-3H3,(H,30,32) |
InChI-Schlüssel |
QQBIQLVGDOJOIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene](/img/structure/B14279573.png)





![2-Hydroxy-3-{[(4-methoxyphenyl)methyl]sulfanyl}propanoic acid](/img/structure/B14279601.png)
![Dimethyl [(oxiran-2-yl)methyl]propanedioate](/img/structure/B14279609.png)

![1-Decyl-3-[4-[[4-(decylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14279612.png)




